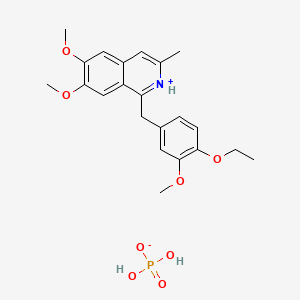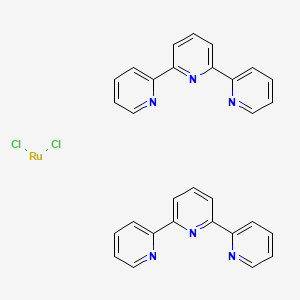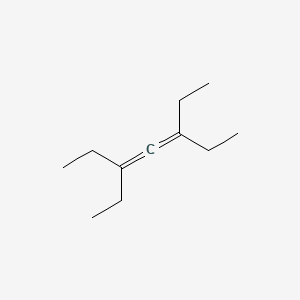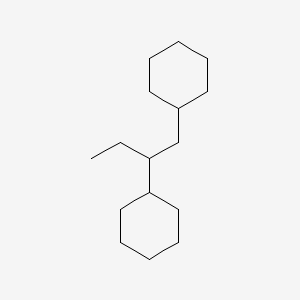
1,2-Dicyclohexylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It consists of a butane backbone with two cyclohexyl groups attached to the first and second carbon atoms. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dicyclohexylbutane can be synthesized through various methods. One common approach involves the hydrogenation of 1,2-dicyclohexyl-1-butene using a palladium catalyst under high pressure and temperature conditions. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with 1,2-dibromobutane to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the compound. The use of advanced catalysts and controlled reaction environments are crucial for efficient industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings, forming compounds like 1,2-dicyclohexyl-1-chlorobutane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclohexyl derivatives.
Applications De Recherche Scientifique
1,2-Dicyclohexylbutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-dicyclohexylbutane involves its interaction with various molecular targets. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a candidate for studying membrane dynamics and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dicyclohexylbutane: Similar structure but with both cyclohexyl groups attached to the same carbon atom.
1,3-Dicyclohexylbutane: Cyclohexyl groups attached to the first and third carbon atoms of the butane backbone.
Uniqueness
1,2-Dicyclohexylbutane is unique due to the specific positioning of the cyclohexyl groups, which imparts distinct chemical and physical properties compared to its isomers. This unique structure influences its reactivity and interactions with other molecules, making it valuable in various applications .
Propriétés
Numéro CAS |
54890-01-6 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
1-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h14-16H,2-13H2,1H3 |
Clé InChI |
FZTGIATXIYRIIE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
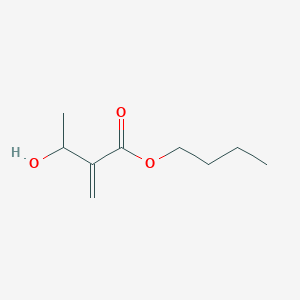

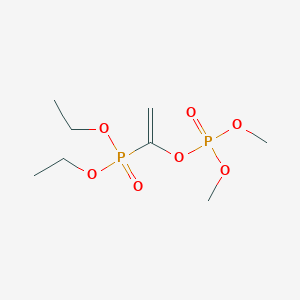

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
